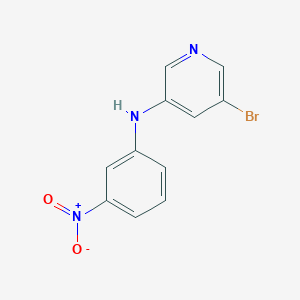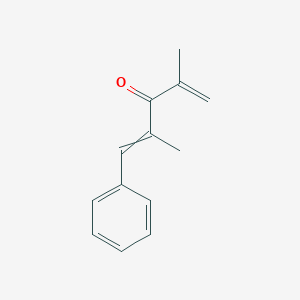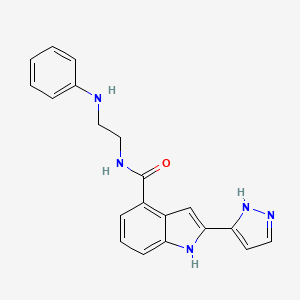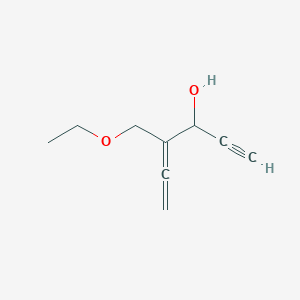![molecular formula C9H21NO3Si B14227292 N-[3-(Trimethoxysilyl)propyl]propan-2-imine CAS No. 823218-26-4](/img/structure/B14227292.png)
N-[3-(Trimethoxysilyl)propyl]propan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Trimethoxysilyl)propyl]propan-2-imine is an organosilicon compound with the molecular formula C8H22N2O3Si. It is a clear, colorless liquid that is highly reactive due to the presence of both amine and methoxysilyl functional groups. This compound is commonly used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]propan-2-imine typically involves the reaction of 3-chloropropyltrimethoxysilane with an amine compound. One common method is the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under reflux conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]propan-2-imine undergoes various chemical reactions, including:
Hydrolysis: The methoxysilyl groups hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, forming strong covalent bonds.
Amination: The amine group can react with various electrophiles, such as alkyl halides, to form substituted amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to accelerate the reaction.
Amination: Alkyl halides or other electrophiles, often under mild heating.
Major Products Formed
Siloxanes: Formed from the condensation of silanols.
Substituted Amines: Formed from the reaction of the amine group with electrophiles.
Aplicaciones Científicas De Investigación
N-[3-(Trimethoxysilyl)propyl]propan-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Widely used in the production of adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]propan-2-imine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The methoxysilyl groups hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces, forming siloxane bonds. The amine group can react with various electrophiles, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
N-[3-(Trimethoxysilyl)propyl]propan-2-imine is unique due to its dual functionality, combining both amine and methoxysilyl groups. This allows it to act as a versatile coupling agent, promoting adhesion and surface modification in a wide range of applications. Its ability to form strong covalent bonds with both organic and inorganic substrates makes it particularly valuable in the production of composite materials and coatings .
Propiedades
Número CAS |
823218-26-4 |
|---|---|
Fórmula molecular |
C9H21NO3Si |
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
N-(3-trimethoxysilylpropyl)propan-2-imine |
InChI |
InChI=1S/C9H21NO3Si/c1-9(2)10-7-6-8-14(11-3,12-4)13-5/h6-8H2,1-5H3 |
Clave InChI |
CTOLUBVUNDDDOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCC[Si](OC)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)


![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)
![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)


![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)

![2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B14227284.png)

